6-Bromo-3-methylthieno[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-4-11-7-2-6(9)3-10-8(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHMXZJRLPYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Methylthieno 3,2 B Pyridine and Analogous Thieno 3,2 B Pyridine Derivatives
Strategies for the Construction of the Thieno[3,2-b]pyridine (B153574) Core
The assembly of the fused thieno[3,2-b]pyridine scaffold is a critical step that can be achieved through several distinct synthetic routes. These methods generally involve either forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring from a thiophene precursor.
Cyclization Reactions of Appropriate Precursors (e.g., Methyl Thioglycolate with Pyridine Derivatives)
A prevalent and effective method for constructing the thieno[3,2-b]pyridine system involves the cyclization of substituted pyridines with reagents that provide the necessary atoms for the thiophene ring. A common approach is the reaction of 2-halopyridine derivatives, particularly those activated with an adjacent electron-withdrawing group like a nitrile or aldehyde, with sulfur-containing nucleophiles such as methyl thioglycolate.
For instance, the reaction between a 2-chloronicotinonitrile and methyl thioglycolate can produce a methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate intermediate. nih.govacs.org This reaction typically proceeds in the presence of a base, such as potassium hydroxide in DMF, which facilitates the initial nucleophilic substitution of the chlorine atom, followed by an intramolecular Thorpe-Ziegler cyclization to form the thiophene ring. abertay.ac.ukresearchgate.net Similarly, 3-fluoro- or 3-nitropicolinonitriles can serve as effective precursors for this cyclization. acs.org
Table 1: Examples of Thieno[3,2-b]pyridine Synthesis via Cyclization
| Pyridine Precursor | Reagent | Base/Solvent | Product Type |
|---|---|---|---|
| 2-Chloronicotinonitrile | Methyl Thioglycolate | KOH / DMF | 3-Aminothieno[3,2-b]pyridine-2-carboxylate |
| 3-Nitropicolinonitrile | Methyl Thioglycolate | KOH (aq) / DMF | 3-Aminothieno[3,2-b]pyridine-2-carboxylate |
Formation of the Pyridine Ring via Gould-Jacobs Reaction
An alternative strategy involves building the pyridine ring onto an existing thiophene core. The Gould-Jacobs reaction is a classic method for quinoline synthesis that can be adapted for thienopyridines. acs.orgderpharmachemica.com This process begins with the condensation of an aminothiophene with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. researchgate.net
The resulting intermediate, a (thienylamino)methylenemalonate, undergoes a thermal intramolecular cyclization, typically by heating in a high-boiling solvent like diphenyl ether, to form a 4-hydroxythieno[3,2-b]pyridine derivative. abertay.ac.uk Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxythieno[3,2-b]pyridine. This method is particularly useful for creating derivatives with substituents on the thiophene ring, as the synthesis starts with a pre-functionalized aminothiophene. researchgate.net
Palladium-Catalyzed Sonogashira Coupling of Bromothiophenes with Terminal Alkynes followed by Intramolecular C-N Bond Formation
Modern cross-coupling methodologies offer powerful tools for the synthesis of heterocyclic systems. One such approach involves a palladium-catalyzed Sonogashira coupling between a functionalized bromothiophene and a terminal alkyne. researchgate.net The Sonogashira reaction, which forms a carbon-carbon bond between an sp² carbon of the bromothiophene and an sp carbon of the alkyne, is a highly efficient process catalyzed by a combination of palladium and copper complexes. researchgate.netnih.gov
The resulting alkynylthiophene intermediate is designed with a suitably positioned amino group or other nitrogen nucleophile. This precursor then undergoes an intramolecular C-N bond-forming reaction, often promoted by a base or a transition metal catalyst, to cyclize and form the pyridine ring of the thieno[3,2-b]pyridine system. researchgate.net This sequence allows for considerable diversity in the final product, depending on the choice of the initial bromothiophene and alkyne coupling partners.
α-Vinylation Reactions of β-Aminothiophene Derivatives
Detailed literature specifically describing "α-vinylation reactions of β-aminothiophene derivatives" as a distinct, named strategy for the synthesis of the thieno[3,2-b]pyridine core is not readily found. While vinylation reactions are a staple in organic synthesis, this specific terminology for constructing this heterocyclic system does not appear to be a commonly reported method. Synthesis of the pyridine ring often involves cyclization of precursors that could be formed via vinylation, but it is not typically categorized under this specific heading.
Palladium-Catalyzed C-H Activation Routes
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for forming C-C bonds, bypassing the need for pre-functionalized starting materials like organohalides. mdpi.com In the context of thieno[3,2-b]pyridine synthesis, palladium-catalyzed C-H activation can be used to directly arylate the thiophene ring of a thienopyridine core. mdpi.com
While often used for functionalizing the pre-formed heterocycle, C-H activation can also be part of the core construction. For example, an intramolecular palladium-catalyzed dual C-H activation/C-C bond formation can be envisioned, starting from a suitably substituted pyridine precursor bearing a thiophene moiety. mdpi.com This approach, however, faces challenges in controlling regioselectivity, as multiple C-H bonds with similar reactivity may be present. mdpi.com The use of directing groups and carefully optimized reaction conditions, often involving palladium acetate (Pd(OAc)₂) catalysts and ligands like X-Phos or PCy₃, is crucial for success. mdpi.comgoogle.com
Approaches for the Introduction of Bromine and Methyl Substituents
To synthesize the specific target compound, 6-Bromo-3-methylthieno[3,2-b]pyridine, functional groups must be introduced at precise locations on the heterocyclic core. This can be achieved either by direct functionalization of the parent thieno[3,2-b]pyridine or by carrying the substituents through the synthetic sequence from the start.
Introduction of the Methyl Group at Position 3:
The most straightforward method to install the methyl group at the C3 position of the thiophene ring is to use a precursor that already contains this feature. For syntheses that build the pyridine ring onto a thiophene (e.g., the Gould-Jacobs reaction), the starting material would be a 2-amino-3-methylthiophene derivative.
Such precursors can be synthesized via the Gewald reaction. wikipedia.orgorganic-chemistry.org The Gewald reaction is a multi-component condensation that forms a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.comresearchgate.netarkat-usa.org By using a methyl-substituted ketone (like acetone) in the Gewald reaction, a 2-aminothiophene with a methyl group at the desired position can be prepared, which then serves as the key intermediate for subsequent pyridine ring formation.
Introduction of the Bromine Atom at Position 6:
The bromine atom on the pyridine ring (C6 position) can be introduced in two primary ways:
Direct Bromination: Electrophilic aromatic substitution on the thieno[3,2-b]pyridine core can introduce a bromine atom. The pyridine ring is generally less reactive towards electrophiles than benzene, but bromination is possible under forcing conditions, such as using bromine in fuming sulfuric acid. abertay.ac.uk The electronic nature of the thieno[3,2-b]pyridine system directs substitution to the C6 position (equivalent to the C3 position of pyridine).
Use of a Brominated Precursor: A more controlled method is to begin the synthesis with a pyridine precursor that is already brominated at the required position. For syntheses involving the cyclization of a pyridine derivative with methyl thioglycolate (as in 2.1.1), one would start with a 5-bromo-2-chloropyridine derivative. The bromo-substituent is carried through the reaction sequence to yield the final 6-bromothieno[3,2-b]pyridine product. Another route involves a Sandmeyer-type reaction, where a 6-aminothieno[3,2-b]pyridine is converted to the 6-bromo derivative via diazotization followed by treatment with a copper(I) bromide source. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl Thioglycolate |
| 2-Chloronicotinonitrile |
| 3-Fluoropicolinonitrile |
| 3-Nitropicolinonitrile |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate |
| 2-Chloropyridine-3-carbaldehyde |
| Diethyl ethoxymethylenemalonate |
| 4-Hydroxythieno[3,2-b]pyridine |
| Palladium Acetate (Pd(OAc)₂) |
| X-Phos |
| Tricyclohexylphosphine (PCy₃) |
| 2-Amino-3-methylthiophene |
| Copper(I) Bromide (CuBr) |
| 5-Bromo-2-chloropyridine |
Post-Synthetic Functionalization and Derivatization Strategies Utilizing this compound as a Building Block
The bromine atom at the C-6 position of this compound is a key functional handle for a wide array of post-synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyridine ring of the thieno[3,2-b]pyridine core is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It is widely used to form biaryl structures and is tolerant of many functional groups libretexts.orgtcichemicals.comnih.govresearchgate.net. The utility of this reaction on the thieno[3,2-b]pyridine scaffold has been demonstrated in the synthesis of a library of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. In this work, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate was coupled with various (hetero)aryl pinacol boranes, trifluoroborate salts, or boronic acids to produce a series of novel derivatives in moderate to excellent yields mdpi.com. This highlights the effectiveness of the Suzuki-Miyaura reaction for derivatizing bromo-thieno[3,2-b]pyridines mdpi.com.
Table 1: Examples of Suzuki-Miyaura Coupling on a Thieno[3,2-b]pyridine Core mdpi.com Substrate: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 74 |
| Potassium p-tolyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 84 |
| Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 70 |
| Potassium (4-chlorophenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 82 |
| Potassium (4-cyanophenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 35 |
| 4-Pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 66 |
| Potassium 3-furanyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 52 |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. It is an effective method for introducing alkynyl moieties. The Sonogashira coupling has been successfully applied to 6-bromo-3-fluoro-2-cyanopyridine, demonstrating the reactivity of a halogen at the 6-position of the pyridine ring soton.ac.ukresearchgate.net. This indicates that this compound would be a suitable substrate for introducing a variety of alkyne groups at the C-6 position, further expanding its synthetic utility mdpi.com.
Beyond cross-coupling, the thieno[3,2-b]pyridine nucleus can undergo other substitution reactions.
Electrophilic Substitution: The electron-rich thiophene portion of the ring system is susceptible to electrophilic attack. Studies on related thienopyridines have shown that reactions like nitration and deuterium exchange occur on the thiophene ring abertay.ac.ukrsc.org. For this compound, electrophilic substitution would be expected to occur at the C-2 position of the thiophene ring.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which activates it towards nucleophilic attack, especially when a good leaving group like bromine is present at positions ortho or para to the ring nitrogen youtube.com. The bromine atom at the C-6 position of this compound is ortho to the nitrogen atom, making it a prime site for SNAr. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide, providing a direct route to C-6 functionalized derivatives abertay.ac.ukyoutube.com.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity acsgcipr.org. While this compound itself may not be a direct component in a classic MCR, it can be converted into derivatives that are. For example, the bromo group could be transformed into an amino, aldehyde, or other reactive group. This functionalized thieno[3,2-b]pyridine could then serve as a key building block in MCRs to construct more elaborate heterocyclic systems fused to the original core researchgate.netnih.gov. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been used in condensation reactions with various electrophiles to create fused pyrimidine rings researchgate.net.
The functionalization of this compound is well-suited for modern high-throughput synthetic approaches.
Solution-Phase Synthesis: The majority of derivatization reactions, particularly palladium-catalyzed couplings, are performed in the solution phase. This approach allows for straightforward reaction setup, monitoring, and purification ucl.ac.be.
Parallel Synthesis: This methodology enables the rapid generation of a large library of related compounds from a common intermediate, which is invaluable for drug discovery and materials science spirochem.comnih.gov. The use of this compound as a scaffold is ideal for parallel synthesis. As demonstrated with an analogous bromo-thieno[3,2-b]pyridine precursor, a single core structure can be reacted with a diverse set of building blocks (e.g., a collection of different boronic acids in Suzuki couplings) in a parallel format to quickly produce a library of C-6 substituted analogs mdpi.comnih.gov. This strategy significantly accelerates the exploration of the chemical space around the thieno[3,2-b]pyridine core mdpi.com.
Optimization and Green Chemistry Considerations in Thienopyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like thieno[3,2-b]pyridines. This involves the careful selection of reaction conditions and the application of modern synthetic techniques to enhance efficiency and reduce waste.
The yield and purity of thieno[3,2-b]pyridine derivatives are highly dependent on the interplay of reaction parameters such as temperature, the choice of solvent, and the catalytic system employed.
Temperature: Reaction temperature is a critical factor that can significantly influence the rate of reaction and the formation of byproducts. Generally, increasing the reaction temperature can accelerate the formation of the desired thienopyridine product. For instance, in multi-step syntheses, cyclization steps may require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired isomers. In many reported syntheses of thienopyridine systems, reactions are carried out at reflux temperature of the chosen solvent, which can range from room temperature to over 100°C, depending on the specific transformation. For example, the Thorpe–Ziegler cyclization, a common strategy for forming the thiophene ring in thienopyridines, often requires more drastic conditions, such as stronger bases and higher reaction temperatures, to generate the key carbanionic intermediates for cyclization.
Solvents: The choice of solvent is crucial as it can affect the solubility of reactants, the reaction rate, and in some cases, the reaction pathway itself. Common solvents used in the synthesis of thienopyridines include dimethylformamide (DMF), ethanol, dioxane, and acetone. The selection of a solvent is often tied to the specific reaction being performed. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups onto the thieno[3,2-b]pyridine core, have been optimized using various solvents. One study on the synthesis of 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines systematically optimized reaction conditions for the Suzuki cross-coupling and found that the choice of solvent and base was critical for achieving high yields. Green chemistry principles encourage the use of more environmentally benign solvents, such as water or ethanol, whenever possible.
Catalysts: Catalysts play a pivotal role in many synthetic routes to thieno[3,2-b]pyridines, enabling transformations that would otherwise be inefficient or impossible. The type and loading of the catalyst can have a profound impact on the reaction's success.
Base Catalysts: Basic catalysts are frequently used, particularly in condensation and cyclization reactions. The Thorpe-Ziegler cyclization, for example, is typically carried out in a basic medium. The choice of base can vary widely, from organic bases like triethylamine and piperidine to inorganic bases such as potassium carbonate (K2CO3), sodium methoxide (NaOMe), and potassium hydroxide (KOH). The basicity of the catalyst is a key factor, with stronger bases often being necessary for more challenging cyclizations.
Palladium Catalysts: For the synthesis of substituted thieno[3,2-b]pyridines, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, for instance, is widely used to form carbon-carbon bonds. The efficiency of these reactions is highly dependent on the palladium source (e.g., Pd(OAc)2, PdCl2(dppf)) and the associated ligands. Optimization of the catalyst system is often required to achieve high yields and to ensure the reaction proceeds for a wide range of substrates.
The following table summarizes the influence of different reaction conditions on the synthesis of thieno[3,2-b]pyridine derivatives based on literature findings.
| Parameter | Variation | Effect on Reaction | Example Application |
| Temperature | Increased Temperature | Generally increases reaction rate, but can lead to side products if too high. | Thorpe-Ziegler cyclization often requires heating to proceed efficiently. |
| Room Temperature | Milder conditions, suitable for sensitive substrates. | Alkylation of pyridinethiones can sometimes be carried out at room temperature with appropriate catalysts. | |
| Solvent | DMF | Good solvent for a wide range of reactants, often used in cyclization and coupling reactions. | Synthesis of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates from 3-fluoropicolinonitriles. |
| Ethanol | A greener solvent option, often used in base-catalyzed reactions. | Gewald synthesis of 2-aminothiophenes, precursors to thienopyridines. | |
| Dioxane | Used in various transformations including alkylations and cyclizations. | K2CO3-catalyzed alkylation of pyridinethiones. | |
| Water | The ultimate green solvent, used in some Suzuki coupling reactions. | Rapid Suzuki coupling of aryl halides with phenylboronic acid. | |
| Catalyst | Triethylamine (Et3N) | Mild organic base used in condensation and cyclization reactions. | Catalysis of the Gewald reaction. |
| Potassium Hydroxide (KOH) | Strong inorganic base, effective in promoting cyclizations. | Used in aqueous DMF for the synthesis of 3-aminothieno[3,2-b]pyridine-2-carboxylates. | |
| PdCl2(dppf) | Palladium catalyst for Suzuki-Miyaura cross-coupling reactions. | Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. | |
| Pd(OAc)2 | Palladium catalyst often used in Suzuki and other cross-coupling reactions. | Used in Suzuki coupling reactions in aqueous media. |
In the quest for more efficient and environmentally friendly synthetic methods, advanced techniques such as microwave irradiation and sonication have emerged as powerful tools in the synthesis of heterocyclic compounds, including thienopyridines.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.
Several studies have demonstrated the benefits of microwave irradiation in the synthesis of thienopyridine-related structures. For example, the synthesis of thieno[2,3-c]pyridine derivatives was achieved in good yields within minutes using microwave-assisted aromatization, a significant improvement over conventional heating. Similarly, microwave irradiation has been successfully applied to the synthesis of thieno[2,3-d]pyrimidine derivatives, showcasing faster reaction rates and higher yields. The Suzuki coupling reaction, a key transformation for functionalizing the thieno[3,2-b]pyridine scaffold, has also been shown to be highly efficient under microwave conditions, even in aqueous media.
The table below provides a comparison of conventional heating versus microwave irradiation for the synthesis of related heterocyclic compounds, illustrating the typical advantages of the latter.
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
| Synthesis of Diaryl Amines | 6-12 hours, 50-70% yield | 5-10 minutes, 83-96% yield | |
| Synthesis of Heterocyclic Molecules | 2-15 hours, <50% yield | 2-8 minutes, significantly higher yields | |
| Suzuki Coupling in Water | 5-10 minutes, good yield | 5-10 minutes, good yield (demonstrating rapid heating) | |
| Synthesis of Thieno[2,3-c]pyridines | Hours | Minutes, good yield | |
| Synthesis of N-alkylated 2-pyridones | 180 minutes, 65-77% yield | 15 minutes, 81-94% yield |
Sonication: Ultrasound-assisted synthesis is another green technique that utilizes the energy of sound waves to induce cavitation in the reaction medium. This process can enhance mass transfer and accelerate reaction rates. While not as widely reported as microwave irradiation for thienopyridine synthesis, sonication has shown promise in the synthesis of related heterocyclic systems. For example, the synthesis of certain thienopyridine hybrids was achieved by subjecting the reaction mixture to ultrasonic irradiation at 60 °C for 20–40 minutes, resulting in high yields of 87–96%. This suggests that sonication could be a viable and efficient method for the synthesis of this compound and its analogs, potentially offering milder reaction conditions and shorter reaction times compared to conventional methods.
Chemical Reactivity and Transformation Studies of 6 Bromo 3 Methylthieno 3,2 B Pyridine and Its Derivatives
Reactivity at the Bromine Center for Further Diversification
The bromine atom at the 6-position of the thieno[3,2-b]pyridine (B153574) ring is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This has been a key strategy for the diversification of this heterocyclic system. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Research has demonstrated the successful application of several types of C-C and C-N bond-forming reactions on bromo-substituted thienopyridines. These include:
Suzuki-Miyaura Coupling: This reaction is used to introduce aryl or heteroaryl groups by coupling the bromo-thienopyridine with boronic acids or their esters. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully reacted with various (hetero)aryl pinacolboranes, trifluoroborate salts, or boronic acids to yield 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in moderate to high yields (35–84%). mdpi.com
Sonogashira Coupling: This coupling reaction with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further transformations, such as intramolecular cyclizations. mdpi.comevitachem.com
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. mdpi.com
Ullmann Condensation: This reaction can be employed for the formation of C-O bonds, leading to the synthesis of arylether derivatives. mdpi.com
The ability to perform these cross-coupling reactions makes the bromine center a crucial point for structural modification, allowing for the fine-tuning of the electronic and steric properties of the thieno[3,2-b]pyridine core for various applications.
| Reactant 1 | Boron Compound | Product | Yield (%) |
|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-(trifluoromethyl)phenyl)trifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium (4-cyanophenyl)trifluoroborate | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
Reactivity of the Methyl Group and Other Positions
While the bromine center is a primary site for diversification, the methyl group at the 3-position and other positions on the heterocyclic core also offer opportunities for chemical modification. The reactivity of a methyl group on a pyridine (B92270) ring can be influenced by the electronic nature of the ring system. For instance, deprotonation of a methyl group on a pyridine ring can be achieved, allowing for subsequent alkylation. Studies on 4-methylpyridine complexed with triborane (B3H7) have shown that reaction with methyl iodide can lead to the formation of 4-ethyl, 4-isopropyl, and 4-tert-butyl pyridine derivatives. nih.gov
Furthermore, other positions on the thieno[3,2-b]pyridine ring can be functionalized. For example, the nitrogen atom of the pyridine ring can be alkylated. In a related thieno[3,2-d]pyrimidin-4(3H)-one system, methylation of the nitrogen atom at the 3-position was achieved using methyl iodide and potassium carbonate. nih.gov
Oxidation and Reduction Pathways
The sulfur and nitrogen atoms within the thieno[3,2-b]pyridine core are susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and N-oxides. These transformations can significantly alter the physicochemical properties of the parent molecule. Selective oxidation is a valuable tool for functionalizing the bicyclic core. nih.govacs.org
The oxidation of the sulfur atom in thienopyridine systems can be controlled to yield either the sulfoxide or the sulfone. Common oxidizing agents for this purpose include meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide. nih.govacs.orgnih.gov For example, treatment of a thieno[3,2-b]pyrrole derivative with mCPBA yielded the corresponding sulfoxide and sulfone, which were separable by chromatography. nih.gov A review of synthetic methods for thieno[2,3-b]pyridines also highlights the preparation of (3-aminothieno[2,3-b]pyridin-2-yl) sulfoxides and sulfones through selective oxidation. researchgate.net
The nitrogen atom of the pyridine ring can also be oxidized to form the corresponding N-oxide. nih.govacs.org Reagents such as 30% hydrogen peroxide in acetic acid or mCPBA are commonly used for this transformation. acs.org Pyridine N-oxides exhibit different reactivity compared to the parent pyridine, being more susceptible to both electrophilic and nucleophilic attack at specific positions. scripps.edu
| Product | Reagent(s) |
|---|---|
| N-oxide | 30% H₂O₂, AcOH |
| S-oxide | meta-chloroperbenzoic acid (mCPBA) |
| Sulfone | meta-chloroperbenzoic acid (mCPBA) |
The thieno[3,2-b]pyridine system can also undergo reduction reactions. While direct reduction of the thiophene (B33073) sulfur is less common, functional groups attached to the core can be transformed. For instance, a bromo-substituted precursor can be converted to a thioether. In a study on a related thieno[3,2-b]pyrrole system, a bromo-derivative was treated with sodium methanethiolate and copper(I) bromide to provide the corresponding thiol ether. nih.gov This type of reaction demonstrates a pathway to introduce sulfur-containing functionalities that can be further modified, for example, through oxidation as described above.
Intramolecular and Intermolecular Cyclization Reactions
Cyclization reactions are powerful methods for constructing complex polycyclic systems from functionalized thieno[3,2-b]pyridine precursors. Both intramolecular and intermolecular cyclizations have been explored.
Intramolecular cyclization is often preceded by a cross-coupling reaction to install a suitable functional group. For example, Sonogashira coupling of a bromo-thienopyridine with a terminal alkyne can be followed by an intramolecular cyclization to form a new fused ring. evitachem.commdpi.com The synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines has been achieved through a tandem one-pot Sonogashira coupling and 6-endo-dig lactonization from 3-bromothieno[3,2-b]pyridine-2-carboxylic acid and (het)arylalkynes. researchgate.net Cascade syntheses involving the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines have also been reported as an efficient route to thieno[2,3-b]pyridines. researchgate.netscielo.br
Intermolecular cyclization reactions can also be employed to build more complex structures. For instance, the reaction of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone with various reagents can lead to the formation of fused pyrimidine rings. nih.gov
Oxidative Dimerization and Polyheterocyclic Ensemble Formation
In addition to the more common transformations, thienopyridine derivatives can undergo unusual reactions such as oxidative dimerization to form complex polyheterocyclic structures. A notable example is the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org This reaction leads to an unexpected oxidative dimerization, resulting in the formation of novel polyheterocyclic ensembles. nih.govacs.orgacs.org
The reaction proceeds via the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation. acs.org The outcome of the reaction is dependent on the solvent used, and under certain conditions, can produce pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. nih.govacs.org This type of reaction highlights the potential for discovering novel transformations and synthesizing structurally complex molecules from relatively simple thienopyridine precursors.
Ring Transformations and Rearrangements
Studies focusing specifically on the ring transformations and rearrangements of 6-Bromo-3-methylthieno[3,2-b]pyridine are not extensively documented in publicly available scientific literature. However, the chemical literature on related thienopyridine systems provides insights into the potential for such reactions, which are crucial for the synthesis of more complex heterocyclic structures. These transformations often involve the elaboration of the existing thienopyridine core into fused-ring systems or skeletal rearrangements under specific conditions.
One of the key strategies for ring transformation in thienopyridines involves the construction of a new ring fused to the pyridine or thiophene moiety. For instance, derivatives of the isomeric thieno[2,3-b]pyridine (B153569) system have been utilized as precursors for the synthesis of fused pyridothienopyrimidines. This type of transformation typically starts from an amino-substituted thienopyridine which, through a series of reactions, leads to the formation of a pyrimidine ring fused to the thienopyridine scaffold. For example, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with reagents like triethyl orthoformate, followed by treatment with hydrazine, to yield fused pyrimidine rings. This general approach suggests that appropriately substituted derivatives of This compound could potentially serve as synthons for analogous fused heterocyclic systems.
Another important class of reactions in heterocyclic chemistry that could be relevant to the thieno[3,2-b]pyridine system is the Dimroth rearrangement. wikipedia.org This rearrangement is a well-known process in many nitrogen-containing heterocycles, where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places. wikipedia.org The reaction typically proceeds through a ring-opening and subsequent ring-closing mechanism. wikipedia.org While specific examples involving the thieno[3,2-b]pyridine core are not readily found, the general mechanism is often observed in the synthesis of condensed pyrimidines. nih.gov For instance, the transformation of thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidines into their isomeric thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines has been reported as a Dimroth-type rearrangement. nih.gov This indicates the potential for such skeletal rearrangements within the broader family of thieno-fused pyridines under appropriate reaction conditions, such as treatment with acid or base, or thermal induction. nih.gov
More drastic skeletal editing, such as the conversion of a pyridine ring into a thiophene, has also been reported, highlighting the diverse reactivity of pyridine derivatives. chemrxiv.org These transformations often require specific reagents and conditions to facilitate the cleavage and reformation of the heterocyclic ring. chemrxiv.org
While the specific reactivity of This compound in ring transformation and rearrangement reactions remains an area for further investigation, the known chemistry of related thienopyridine derivatives provides a foundation for exploring such synthetic pathways. The data presented in the following table summarizes examples of ring transformations in analogous thienopyridine systems, which could serve as a predictive basis for the reactivity of the title compound.
| Starting Material Class | Reagents/Conditions | Product Class | Type of Transformation |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate 2. Hydrazine hydrate | Pyridothieno[3,2-d]pyrimidines | Annulation (Pyrimidine ring formation) |
| Thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidines | Alkali | Thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines | Dimroth Rearrangement |
Spectroscopic and Structural Characterization Methodologies in Thienopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of nuclear spin interactions with an external magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for thienopyridine systems. The chemical shift (δ) of each nucleus is highly sensitive to its electronic environment, allowing for the differentiation of atoms within the molecule.
In the ¹H NMR spectrum of 6-Bromo-3-methylthieno[3,2-b]pyridine, the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methyl group, exhibit characteristic signals. The protons on the pyridine ring (H5 and H7) typically appear in the downfield aromatic region, with their splitting patterns (e.g., doublets) revealing their coupling to adjacent protons. The thiophene proton (H2) and the methyl protons (CH₃) would appear as singlets due to the absence of adjacent protons.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the rings. For instance, carbons bonded to the nitrogen or sulfur heteroatoms and the bromine atom show characteristic shifts. The analysis of ¹³C NMR data for the parent thieno[3,2-b]pyridine (B153574) system allows for the prediction of chemical shifts in its substituted derivatives. researchgate.net
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~125-135 |
| H2 | ~7.0-7.5 (s) | - |
| C3 | - | ~130-140 |
| CH₃ (on C3) | ~2.3-2.6 (s) | ~15-20 |
| C3a | - | ~145-155 |
| C4a | - | ~150-160 |
| C5 | - | ~120-130 |
| H5 | ~8.5-8.8 (d) | - |
| C6 | - | ~115-125 |
| C7 | - | ~135-145 |
| H7 | ~7.5-7.8 (d) | - |
| C7a | - | ~140-150 |
Note: Predicted values are based on data for parent thienopyridines and known substituent effects. Actual values may vary depending on solvent and experimental conditions.
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as the rotation around single bonds or conformational exchanges. ox.ac.uk By recording NMR spectra at different temperatures, researchers can observe changes in the appearance of signals. For molecules with restricted bond rotation, separate signals for different conformers might be observed at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. researchgate.netnih.gov
While this compound is a rigid bicyclic system, VT-NMR could potentially be employed to study the rotational barrier of the C3-methyl group, although this rotation is typically very fast at room temperature. The primary utility of this technique in thienopyridine research is for more complex derivatives that may feature flexible side chains or exhibit atropisomerism, where restricted rotation around a C-N or C-C bond can lead to observable dynamic behavior. vnu.edu.vn
NOESY is a two-dimensional NMR technique that is indispensable for determining the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. This is manifested as cross-peaks in the 2D spectrum that correlate the signals of spatially adjacent protons.
For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the 3-methyl group and the H2 proton on the thiophene ring. This correlation would provide definitive proof of their proximity and confirm the assignment of these signals in the ¹H NMR spectrum.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making FTIR an excellent tool for identifying the functional groups present in a compound.
The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various vibrations of its structure. Key expected absorptions include C-H stretching vibrations for the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations characteristic of the heteroaromatic system. The presence of the thiophene ring would be indicated by C-S stretching bands, and the bromo-substituent would give rise to a C-Br stretching vibration, typically in the fingerprint region of the spectrum.
Interactive Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine & Thiophene Rings | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl Group (CH₃) | 3000 - 2850 |
| C=C / C=N Stretch | Aromatic Rings | 1650 - 1400 |
| C-S Stretch | Thiophene Ring | ~700 |
| C-Br Stretch | Bromo-substituent | 600 - 500 |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound possess conjugated π-electron systems, which give rise to characteristic absorption bands in the UV-Vis region.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the fused aromatic ring system. researchgate.net The presence of heteroatoms with lone pairs of electrons (N and S) may also lead to weaker n → π* transitions. nih.gov The position and intensity of these absorption maxima are sensitive to the molecular structure and the solvent used. The bromo and methyl substituents can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the unsubstituted thieno[3,2-b]pyridine core.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For this compound, the molecular formula is C₈H₆BrNS. HRMS can determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be compared to the theoretically calculated exact mass. This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions, thereby providing definitive confirmation of the molecular formula. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture (on derivatives)
For instance, in the crystal structure of 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the fused imidazopyridine ring system is nearly planar. researchgate.net The dihedral angle between this fused ring system and the appended 4-chlorophenyl group is a critical parameter, as it describes the rotational orientation of the phenyl ring relative to the core. In this case, the dihedral angle is 29.32 (8)°. researchgate.net This deviation from coplanarity can have significant implications for the molecule's biological activity and physical properties.
The solid-state packing of these molecules is governed by a network of intermolecular interactions. In the case of 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, C—H⋯N hydrogen bonds are observed, which link the molecules into chains. researchgate.net Furthermore, weak π–π stacking interactions between the fused heterocyclic rings of adjacent molecules contribute to the stability of the crystal structure, with a centroid–centroid distance of 3.8648 (12) Å. researchgate.net
Similarly, the crystal structure of 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine reveals a dihedral angle of 41.53 (12)° between the imidazo[4,5-b]pyridine ring system and the methoxyphenyl ring. researchgate.net The crystal packing is stabilized by weak C—H⋯N hydrogen bonds and π–π stacking interactions. researchgate.net
In a more complex derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the imidazopyridine moiety itself is slightly non-planar, with a dihedral angle of 2.0 (2)° between the constituent imidazole (B134444) and pyridine rings. nih.gov The 4-dimethylaminophenyl ring is inclined to the mean plane of the imidazole ring by 27.4 (1)°. nih.gov The crystal packing in this derivative is characterized by C—H⋯π(ring) interactions, forming stacks of molecules. nih.gov
These examples underscore the power of X-ray crystallography to provide a detailed understanding of the solid-state architecture of derivatives that are structurally analogous to those of this compound. The precise geometric parameters and the nature of intermolecular forces elucidated from such studies are crucial for structure-activity relationship (SAR) studies and for the rational design of new functional materials.
Crystallographic Data for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net | 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov |
|---|---|---|---|
| Formula | C13H9BrClN3 | C14H12BrN3O | C20H24Br2N4 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P21/c | P21/c | P-1 |
| a (Å) | 14.8643 (6) | 14.8643 (6) | 8.4535 (3) |
| b (Å) | 7.6795 (4) | 7.6795 (4) | 9.7681 (4) |
| c (Å) | 12.0690 (5) | 12.0690 (5) | 13.6288 (5) |
| α (°) | 90 | 90 | 107.472 (1) |
| β (°) | 108.465 (4) | 108.465 (4) | 96.884 (1) |
| γ (°) | 90 | 90 | 105.154 (1) |
| V (ų) | 1306.75 (11) | 1306.75 (11) | 998.53 (6) |
| Z | 4 | 4 | 2 |
Selected Dihedral Angles of Imidazo[4,5-b]pyridine Derivatives
| Compound | Dihedral Angle (°) | Description |
|---|---|---|
| 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net | 29.32 (8) | Between the imidazopyridine fused-ring system and the 4-chlorophenyl group. |
| 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net | 41.53 (12) | Between the imidazo[4,5-b]pyridine ring system and the methoxyphenyl ring. |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov | 27.4 (1) | Between the 4-dimethylaminophenyl ring and the mean plane of the imidazole ring. |
Theoretical and Computational Chemistry Studies on Thienopyridine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize molecular geometries and predict a variety of properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
DFT is also instrumental in predicting spectroscopic parameters. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.netderpharmachemica.comnih.gov This correlation between theoretical and experimental data helps confirm the molecular structure. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Analogous Bromo-Substituted Heterocyclic Compounds Note: These data are for structurally related compounds and illustrate the types of parameters obtained through DFT calculations for the broader class of molecules, not specifically for 6-Bromo-3-methylthieno[3,2-b]pyridine.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | B3LYP/6–311G(d,p) | -4.0238 | -2.3507 | 1.6731 | nih.gov |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | B3LYP/6–311G(d,p) | -3.1033 | -0.7442 | 2.3591 | nih.gov |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -6.494 | -2.151 | 4.343 | researchgate.net |
Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. Computational studies are vital for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers for rotation around single bonds. For example, in studies on related thieno[3,2-d]pyrimidinone derivatives, computational methods were used to identify four major conformers, providing insight into the molecule's preferred shapes. mdpi.com Understanding the conformational landscape is critical as the biological activity of a molecule can be highly dependent on its three-dimensional structure.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics. mdpi.com This technique is particularly useful for understanding the conformational flexibility of a molecule in a simulated biological environment, such as in the presence of water. mdpi.com For related heterocyclic systems like thieno[3,2-b]pyrrole-5-carboxamide derivatives, MD simulations have been used to explore their binding modes with biological targets and to verify the stability of the resulting complexes. rsc.orgfrontierspartnerships.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for Understanding Structure-Reactivity/Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) and an observed activity.
For thienopyridine derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These methods analyze the steric and electrostatic fields surrounding a series of aligned molecules to build a predictive model. researchgate.net In one study on thienopyridine analogues, CoMFA and CoMSIA models with high predictive capability were developed, indicated by cross-validation coefficient (q²) values of 0.671 and 0.647, respectively. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the molecular structure—such as adding bulky or electronegative groups—are likely to enhance biological activity. nih.gov
In Silico Design and Virtual Screening Methodologies for Novel Compound Generation
The insights gained from QSAR and molecular docking studies are frequently used in the in silico design of new compounds with potentially improved properties. rsc.org By understanding the key structural features required for activity, researchers can rationally design novel derivatives. For instance, based on QSAR and docking results for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, eight new molecules were designed computationally to have higher predicted activity. rsc.org
Virtual screening is another powerful computational technique used to identify promising drug candidates from large chemical libraries. frontierspartnerships.orgscispace.com This process involves computationally "docking" molecules from a database into the active site of a biological target. scispace.com The molecules are then ranked based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. scispace.com This approach has been applied to various thienopyridine-related scaffolds to discover new inhibitors for targets such as Hsp90. mdpi.comnih.gov Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can also be used to screen virtual libraries for novel chemotypes. nih.gov
Role of 6 Bromo 3 Methylthieno 3,2 B Pyridine As a Chemical Scaffold and Building Block in Diverse Academic Applications
Precursor in the Synthesis of Complex Heterocyclic Compounds
The presence of a bromine atom on the pyridine (B92270) ring of 6-Bromo-3-methylthieno[3,2-b]pyridine makes it an excellent precursor for the synthesis of more complex heterocyclic compounds through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is frequently employed to modify the thieno[3,2-b]pyridine (B153574) core.
In a notable example, a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized using a brominated thieno[3,2-b]pyridine precursor. mdpi.com This palladium-catalyzed reaction involved coupling the brominated starting material with various (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids. mdpi.com The successful synthesis of these derivatives highlights the utility of the bromo-substituted thienopyridine scaffold in generating a library of compounds with potential biological activity. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular architectures.
| Precursor | Coupling Partner | Resulting Compound Class | Reaction Type |
|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl boronic acids/esters | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Suzuki-Miyaura Coupling |
Scaffold for Combinatorial Libraries and Molecular Diversification
The thieno[3,2-b]pyridine framework serves as an excellent scaffold for the construction of combinatorial libraries, which are collections of a large number of chemical compounds. These libraries are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties. The ability to introduce diverse substituents at specific positions on the this compound core allows for extensive molecular diversification.
While specific studies on combinatorial libraries originating from this compound are not extensively documented, the synthesis of thieno[3,2-b]pyridines can be achieved through processes amenable to combinatorial approaches. researchgate.net For instance, multi-component reactions and sequential coupling strategies can be employed to generate a wide array of derivatives from a common thienopyridine core. The bromo-substituent, in particular, offers a reactive handle for introducing diversity through various cross-coupling reactions.
Applications in Materials Science and Organic Electronics
The unique electronic properties of the thieno[3,2-b]pyridine scaffold, arising from the fusion of an electron-rich thiophene (B33073) and an electron-deficient pyridine ring, make it an attractive candidate for applications in materials science and organic electronics.
Development of Fluorescent Materials and Probes
Thieno[3,2-b]pyridine derivatives have been investigated for their fluorescent properties. The photophysical characteristics of these compounds can be finely tuned by introducing different functional groups onto the core structure. acs.orgresearchgate.net For example, a set of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives were synthesized, and their emissive properties were found to be dependent on the nature and position of the substituents. acs.orgresearchgate.net
Studies on the isomeric thieno[3,2-c]pyridine system have also shown that substituents have a predominant effect on the fluorescence properties. researchgate.netnih.gov Specifically, the introduction of aryl groups via Suzuki coupling with boronic acids can significantly alter the absorption and emission spectra. researchgate.netnih.gov This tunability suggests that this compound could serve as a valuable starting material for the development of novel fluorescent probes and materials with tailored optical properties.
| Thienopyridine Core | Substituent Type | Effect on Fluorescence |
|---|---|---|
| Thieno[3,2-b]pyridine-5(4H)-one | Electron-donating and electron-withdrawing groups | Tunable absorption and emission wavelengths |
| Thieno[3,2-c]pyridine | Aryl groups | Significant influence on fluorescence spectra |
Potential in Organic Field-Effect Transistors and Solar Cells (general thienopyridine application)
The thienopyridine scaffold is of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The rigid, planar structure of the fused ring system facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
While research on this compound itself in these applications is emerging, the broader class of thienopyridines and their isoelectronic analogs, thienothiophenes, have shown considerable promise. The introduction of quinoidal character into a conjugated polymer backbone based on thieno[3,2-b]thiophene (B52689) has been shown to be an effective method for reducing the bandgap, a key parameter in the performance of organic electronic devices. The nitrogen atom in the pyridine ring of the thieno[3,2-b]pyridine structure can further modify the electronic properties, making it a valuable component in the design of new semiconductor materials.
Utility in Agrochemical Research and Development
Pyridine-based compounds play a crucial role in the agrochemical industry, with many commercial pesticides, herbicides, and fungicides containing a pyridine ring. The unique biological activities of these compounds make them effective agents for crop protection. Thieno[3,2-b]pyridin-3-amine, a related compound, is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com The bromo- and methyl-substituents on the this compound core can influence the lipophilicity and metabolic stability of the molecule, which are important parameters for agrochemical design. The thienopyridine scaffold can be considered a bioisostere of other important heterocyclic systems, allowing for the exploration of new modes of action in pest control.
Framework for Ligand Design in Coordination Chemistry
The nitrogen atom in the pyridine ring of the thieno[3,2-b]pyridine scaffold provides a coordination site for metal ions, making these compounds valuable as ligands in coordination chemistry. The ability to form stable complexes with a variety of metals opens up possibilities for applications in catalysis, materials science, and bioinorganic chemistry.
Thieno[3,2-b]pyridine-based structures can act as bridging ligands, connecting two or more metal centers. The electronic properties of the thienopyridine bridge can mediate communication between the metal centers, influencing the electrochemical and photophysical properties of the resulting multimetallic complex. While specific coordination complexes of this compound are not widely reported, the inherent coordinating ability of the thienopyridine core suggests its potential as a versatile ligand for the construction of novel metal-organic frameworks and functional supramolecular assemblies. Studies on related pyridine carboxamide complexes incorporating a thiophene group have demonstrated bidentate coordination through the carbonyl oxygen and pyridine nitrogen atoms. nih.gov
Future Research Directions and Perspectives for 6 Bromo 3 Methylthieno 3,2 B Pyridine
Development of More Sustainable and Atom-Economical Synthetic Pathways
The advancement of green chemistry principles is paramount for modern synthetic chemistry. Future research on 6-Bromo-3-methylthieno[3,2-b]pyridine should prioritize the development of synthetic routes that are both environmentally benign and efficient. A key concept in this endeavor is "atom economy," which assesses how many reactant atoms are incorporated into the final desired product versus how many are lost in byproducts. rsc.org
Current synthetic strategies for thienopyridine derivatives often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core structure or add substituents. mdpi.commdpi.com While effective, these methods can generate stoichiometric amounts of waste. A significant future direction lies in exploring direct C-H activation and arylation techniques. Research on related scaffolds like thieno[3,2-b]thiophene (B52689) has demonstrated that site-selective arylation of C-H bonds is feasible, which circumvents the need for pre-functionalized starting materials and thereby increases atom economy. researchgate.net Adapting these methods to selectively functionalize the C-H bonds on the pyridine (B92270) or thiophene (B33073) rings of the this compound backbone would represent a substantial leap in synthetic efficiency.
Furthermore, the development of metal-free synthetic pathways presents another promising frontier. Studies on other fused nitrogen heterocycles have shown the viability of methods like acid-mediated denitrogenative transformations, which avoid the use of heavy metal catalysts. nih.gov Investigating similar metal-free cyclization and functionalization strategies for the thieno[3,2-b]pyridine (B153574) system could lead to more sustainable and cost-effective production methods.
Table 1: Comparison of Synthetic Pathway Characteristics
| Synthetic Strategy | Key Advantages | Areas for Future Research |
|---|---|---|
| Traditional Cross-Coupling | High reliability, well-established | Improving catalyst turnover, reducing metal waste, milder reaction conditions |
| Direct C-H Activation | High atom economy, reduced synthetic steps | Enhancing regioselectivity, expanding substrate scope |
| Metal-Free Synthesis | Avoids toxic metal catalysts, lower cost | Discovering new reaction pathways, improving yields and scalability |
Exploration of Uncharted Chemical Reactivity and Catalytic Transformations
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the thieno[3,2-b]pyridine core and the bromo substituent. The bromine atom serves as a versatile handle for a plethora of cross-coupling reactions, enabling the introduction of various aryl, alkyl, and other functional groups. While this is a known utility, a deeper exploration of its reactivity is warranted.
Future investigations should aim to map the uncharted reactivity of the heterocyclic core. The electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridine ring create a unique electronic landscape that could be exploited for novel transformations. For instance, selective metalation or directed C-H functionalization at positions other than the bromo-substituted carbon could unlock new synthetic diversification pathways.
Moreover, the potential of this compound and its derivatives to act as ligands in transition metal catalysis is an unexplored domain. The presence of nitrogen and sulfur heteroatoms provides potential coordination sites for metal centers. Designing and synthesizing novel ligands based on this scaffold could lead to catalysts with unique selectivity and activity in various organic transformations. The established ability of the thienopyridine core to act as a pharmacophore that binds to kinase enzymes suggests a latent capacity for specific molecular interactions that could be translated to the design of chemical catalysts. nih.gov
Advanced Characterization Techniques for Elucidating Complex Structures and Dynamics
A comprehensive understanding of the structure and dynamic behavior of this compound is essential for its rational application. While standard techniques like NMR and mass spectrometry are routine, advanced characterization methods can provide deeper insights.
Single-crystal X-ray diffraction will be crucial for unambiguously determining the three-dimensional structure of the molecule and its derivatives. Such studies, as performed on related bromo-substituted heterocyclic compounds, can reveal precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π–π stacking in the solid state. researchgate.netnih.govresearchgate.net This information is invaluable for understanding crystal packing and for validating computational models.
Beyond static structures, advanced NMR spectroscopy techniques, such as two-dimensional NMR (COSY, HMQC, HMBC) and solid-state NMR, can elucidate the compound's structure and dynamics in solution and in solid materials. These methods can help confirm structural assignments and probe conformational flexibility. For potential applications in materials science, techniques like ultrafast transient absorption spectroscopy could be employed to study the excited-state dynamics and photophysical properties of new materials derived from this scaffold.
Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis offers a powerful paradigm for the rational design of new molecules with tailored properties. Future research on this compound should leverage this integrated approach.
Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict a wide range of molecular properties. As has been demonstrated for similar pyridine-based structures, DFT calculations can be used to analyze frontier molecular orbitals (HOMO-LUMO), map molecular electrostatic potential to identify reactive sites, and simulate spectroscopic data (IR, Raman, NMR) to aid in experimental characterization. mdpi.comresearchgate.net Such computational studies can guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack and by screening potential derivatives for desired electronic properties before undertaking laborious lab work.
For example, in designing new kinase inhibitors, molecular docking simulations can predict the binding affinity and orientation of virtual derivatives within the active site of a target protein. nih.gov These in silico results can then be used to prioritize the synthesis of the most promising candidates, accelerating the discovery process. This integrated cycle of prediction, synthesis, and testing is a cornerstone of modern drug and materials discovery.
Expanding Applications in Emerging Fields of Chemical and Materials Science
While the thienopyridine scaffold is well-established in medicinal chemistry, future research should aim to expand the applications of this compound into emerging areas of chemical and materials science. ontosight.ainih.govacs.org
The fused aromatic structure of the thieno[3,2-b]pyridine core is analogous to thieno[3,2-b]thiophene, a known building block for organic semiconductors. researchgate.net This suggests a strong potential for this compound to serve as a monomer or key intermediate for the synthesis of novel organic electronic materials. The bromo-functionality is an ideal starting point for polymerization reactions (e.g., Suzuki or Stille coupling) to create conjugated polymers. These new materials could be investigated for applications in:
Organic Field-Effect Transistors (OFETs): For use in flexible electronics and sensors.
Organic Photovoltaics (OPVs): As donor or acceptor materials in solar cells.
Organic Light-Emitting Diodes (OLEDs): As host or emissive materials in display and lighting technology.
Furthermore, its capacity to act as a ligand opens up possibilities in coordination chemistry and the development of metal-organic frameworks (MOFs). The resulting complexes or frameworks could exhibit interesting photoluminescent, catalytic, or gas sorption properties, paving the way for applications in sensing, catalysis, and gas storage.
Table 2: Potential Emerging Applications
| Field | Potential Role of this compound | Key Properties to Investigate |
|---|---|---|
| Organic Electronics | Monomer for conjugated polymers; building block for small molecule semiconductors | Charge carrier mobility, optical absorption/emission, energy levels (HOMO/LUMO) |
| Coordination Chemistry | Bidentate or monodentate ligand for metal complexes | Coordination modes, photophysical properties of complexes, catalytic activity |
| Metal-Organic Frameworks | Organic linker to connect metal nodes | Porosity, thermal stability, guest-host interactions |
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMF enhance electrophilic substitution).
- Temperature control to minimize side reactions (e.g., over-halogenation).
- Catalysts (e.g., Pd catalysts for cross-coupling) must be optimized for selectivity.
How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Validation relies on multi-technique analysis:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the methyl group at C3 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns indicative of fused-ring systems .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) should match the theoretical mass (CHBrNS: ~228.97 g/mol) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry, particularly if synthetic ambiguity exists .
What strategies enable regioselective functionalization of this compound for downstream applications?
Answer:
The bromine at C6 serves as a handle for further derivatization:
- Cross-Coupling : Suzuki reactions with aryl/heteroaryl boronic acids introduce diversity at C6. Pd(PPh) and KCO in THF/water are standard conditions .
- Nucleophilic Aromatic Substitution (NAS) : Electron-deficient pyridine rings allow substitution with amines or alkoxides under microwave-assisted conditions .
Challenge : The methyl group at C3 may sterically hinder reactions at adjacent positions. Computational modeling (DFT) can predict reactivity hotspots .
How can researchers evaluate the biological activity of this compound derivatives?
Answer:
- In Vitro Assays : Screen for kinase inhibition or receptor binding (e.g., GPR35 agonism, as seen in structurally related thieno[3,2-b]thiophenes) using fluorescence polarization or radioligand displacement .
- SAR Studies : Compare derivatives with varied substituents to identify critical functional groups. For example, replacing bromine with iodine may enhance binding affinity .
- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cells) to prioritize lead compounds .
What computational tools predict the electronic and steric effects of substituents on this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing bromine at C6 lowers LUMO energy, favoring nucleophilic substitution .
- Molecular Docking : Simulates binding poses with target proteins (e.g., using AutoDock Vina). The methyl group at C3 may occupy hydrophobic pockets in enzyme active sites .
How do structural analogs of this compound inform its potential applications?
Answer:
- Thieno[3,2-b]pyridine Derivatives : Compounds like 7-bromothieno[3,2-b]pyridine exhibit antiviral activity, suggesting the bromine-methyl combination could enhance target engagement .
- Pyrrolo[3,2-b]pyridines : Analogs with similar substitution patterns (e.g., 6-bromo-2-methyl variants) show promise in kinase inhibition, guiding scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
